molecular formula C5H3ClFNO2S B1506569 4-Fluoro-pyridine-3-sulfonyl chloride

4-Fluoro-pyridine-3-sulfonyl chloride

Cat. No.: B1506569
M. Wt: 195.6 g/mol
InChI Key: OCJHMHXAGYXCMP-UHFFFAOYSA-N
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Description

4-Fluoro-pyridine-3-sulfonyl chloride (CAS: 1060809-59-7) is a fluorinated heterocyclic sulfonyl chloride. It features a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 3-position. This compound is primarily utilized in pharmaceutical and specialty chemical synthesis due to its reactivity as a sulfonating agent. The electron-withdrawing fluorine atom enhances the electrophilicity of the sulfonyl chloride group, making it a valuable intermediate for introducing sulfonyl moieties into target molecules .

Supplied by J&W Pharmlab, it is available in high purity (95%) and is priced at premium rates (e.g., ¥8,726.45/g for 1g), reflecting its specialized applications in drug discovery and fine chemical manufacturing .

Properties

IUPAC Name

4-fluoropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-8-2-1-4(5)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJHMHXAGYXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289156
Record name 4-Fluoro-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-59-7
Record name 4-Fluoro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060809-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Reactivity Comparison

The table below highlights key structural and functional differences between 4-fluoro-pyridine-3-sulfonyl chloride and its analogs:

Compound Name CAS Number Substituent (Position) Molecular Weight Reactivity Profile Key Applications
This compound 1060809-59-7 F (4), SO₂Cl (3) 195.59 g/mol High reactivity due to strong electron-withdrawing F; prone to nucleophilic substitution Pharmaceutical intermediates, agrochemicals
4-Chloropyridine-3-sulfonyl chloride 33263-44-4 Cl (4), SO₂Cl (3) 211.48 g/mol Moderate reactivity; Cl is less electronegative than F, reducing electrophilicity Organic synthesis, polymer chemistry
Pyridine-3-sulfonyl chloride 33263-44-4* H (4), SO₂Cl (3) 177.56 g/mol Baseline reactivity; lacks electron-withdrawing substituents General sulfonation reactions
4-(1,3-dioxo-isoindolyl)butane-1-sulfonyl chloride EN300-202369 Bulky isoindolyl group ~350 g/mol (est.) Lower reactivity due to steric hindrance; stable under mild conditions Specialty surfactants, polymers
Key Findings:

Electron-Withdrawing Effects: The fluorine atom in this compound significantly enhances its reactivity compared to the chloro and non-substituted analogs. Fluorine’s high electronegativity increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols .

Steric Influence : Bulkier substituents, such as the isoindolyl group in 4-(1,3-dioxo...)butane-1-sulfonyl chloride, reduce reactivity by hindering access to the sulfonyl chloride moiety, making it suitable for controlled reactions .

Stability : Chlorine-substituted derivatives exhibit greater stability than fluorine analogs, balancing reactivity with handling safety .

Preparation Methods

Reaction Scheme Summary:

  • Step 1: Diazotization of 3-aminopyridine with sodium nitrite and sodium fluoroborate in 6-10 mol/L HCl at 0-5 °C.
  • Step 2: Acylchlorination of the diazonium fluoroborate intermediate with thionyl chloride and catalyst to yield this compound.

Advantages:

  • High yield and purity due to controlled diazotization and acylchlorination steps.
  • Lower environmental impact by avoiding heavy use of sulfuric acid or chlorosulfonic acid.
  • Improved safety profile by operating at low temperatures and using stable intermediates.
Parameter Condition/Value
Acid concentration 6-10 mol/L HCl
Diazotization temperature 0-5 °C
Molar ratio (NaNO2:NaBF4:3-aminopyridine) 1.05-1.1 : 1.1-1.3 : 1
Catalyst for acylchlorination Cuprous chloride or cupric chloride
Reaction time for diazotization 30-60 minutes

This method was detailed in CN112830892A and represents a significant advance in the synthesis of fluorinated pyridine sulfonyl chlorides.

Chlorination of Pyridine-3-sulfonic Acid with Phosphorus Pentachloride

Another well-documented method involves the chlorination of pyridine-3-sulfonic acid or its fluorinated analogs using phosphorus pentachloride (PCl5). The reaction is typically carried out under controlled stoichiometry to prevent over-chlorination, which can lead to undesired byproducts such as 5-chloropyridine-3-sulfonyl chloride.

Key Features:

  • Use of less than 1 molar equivalent of PCl5 relative to pyridine-3-sulfonic acid to minimize byproduct formation.
  • Stepwise or continuous addition of PCl5 to the reaction mixture.
  • Purification by distillation under reduced pressure to isolate the target sulfonyl chloride.
Step Description
Reactants Pyridine-3-sulfonic acid + PCl5
PCl5 molar ratio < 1 equivalent relative to pyridine-3-sulfonic acid
Reaction medium Often chlorobenzene or trifluoromethylbenzene solvent
Distillation conditions Initial fraction removal: 88-92 °C, 2.5-4.5 kPa
Main fraction distillation: 92-98 °C, 0.2-1.2 kPa
Yield Up to 90% distillation yield

This method, described in WO2016204096A1 and EP2963019B1, is industrially scalable and avoids the need for aqueous workup, reducing waste and improving safety.

Industrial Scale Production Using Solvent-Assisted Chlorination

A practical industrial method involves the use of chlorobenzene as a solvent to facilitate the reaction of pyridine-3-sulfonyl chloride hydrochloride with phosphorus pentachloride or other chlorinating agents. The process includes:

  • Formation of a slurry of pyridine-3-sulfonyl chloride hydrochloride in chlorobenzene.
  • Heating to induce dehydrochlorination and conversion to the sulfonyl chloride.
  • Removal of chlorobenzene by distillation under reduced pressure.
  • Vacuum distillation to purify the product.
Parameter Condition/Value
Starting material Pyridine-3-sulfonyl chloride hydrochloride
Solvent Monochlorobenzene
Reaction temperature ± 5 °C (initial), then heated for 5 hours
Distillation temperature 100 °C at 27 kPa (solvent removal)
Vacuum distillation 110 °C at 1 kPa
Yield 78.3%

This method, from JP6165374B1, is favored for its ease of scale-up and relatively high yield, making it suitable for pharmaceutical intermediate production.

Comparative Analysis of Preparation Methods

Method Key Advantage Key Disadvantage Yield (%) Purity Environmental Impact
Diazotization + Acylchlorination (CN112830892A) High purity, low environmental risk Requires careful temperature control High (not explicitly quantified) High Low (less hazardous reagents)
PCl5 Chlorination (WO2016204096A1) Industrial scalability, high yield Risk of byproduct formation if excess PCl5 used Up to 90 High Moderate (chlorinated byproducts)
Solvent-assisted chlorination (JP6165374B1) Ease of scale-up, good yield Use of chlorinated solvents 78.3 High Moderate (solvent handling)

Research Findings and Notes

  • Excess phosphorus pentachloride leads to chlorination at undesired positions on the pyridine ring, producing 5-chloropyridine-3-sulfonyl chloride byproduct.
  • Use of chlorobenzene or trifluoromethylbenzene as solvents suppresses byproduct formation and facilitates safer reaction control.
  • The diazotization route with fluoroborate salts provides a safer and more environmentally friendly alternative, avoiding the use of concentrated sulfuric acid or chlorosulfonic acid and reducing hazardous waste generation.
  • Distillation under reduced pressure is a common purification step, essential for isolating the sulfonyl chloride without decomposition.

Q & A

Q. Basic

  • ¹H/¹⁹F NMR : The fluorine atom at C4 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H2 and H5) .
  • IR spectroscopy : Strong absorption bands at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .
  • Mass spectrometry (EI) : Molecular ion peaks at m/z 195 (M⁺) and fragments at m/z 140 (loss of SO₂Cl) validate the structure .

How does the 4-fluoro substituent influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

Advanced
The electron-withdrawing fluorine at C4 enhances the electrophilicity of the sulfonyl chloride group by:

  • Inductive effects : Polarizing the S–Cl bond, accelerating nucleophilic attack (e.g., by amines).
  • Resonance stabilization : Delocalizing negative charge in transition states, lowering activation energy.

Comparative studies with non-fluorinated analogs (e.g., pyridine-3-sulfonyl chloride) show ~30% faster reaction kinetics in amidation reactions . However, steric hindrance from the fluorine may reduce reactivity with bulky nucleophiles. Computational DFT studies can model these effects .

What computational methods predict the stability and degradation pathways of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict hydrolysis susceptibility. The S–Cl bond has a BDE of ~280 kJ/mol, indicating moderate stability in aqueous media .
  • Molecular Dynamics (MD) : Simulates interactions with protic solvents, identifying hydrolysis hotspots (e.g., sulfonyl chloride group reacting with H₂O).
  • Degradation products : Hydrolysis yields 4-fluoro-pyridine-3-sulfonic acid, detectable via LC-MS .

How can researchers mitigate contradictions in reported reaction yields during sulfonylation?

Advanced
Contradictions often arise from:

  • Moisture sensitivity : Trace water hydrolyzes the sulfonyl chloride. Use anhydrous solvents and molecular sieves.
  • Temperature gradients : Poor mixing or localized heating causes side reactions. Microreactors improve consistency .
  • Substrate compatibility : Electron-rich amines (e.g., anilines) react faster than aliphatic amines. Pre-activate sluggish nucleophiles with bases like Et₃N.

A comparative study optimizing these parameters is shown below:

ParameterOptimal ConditionYield Improvement
SolventDCM (anhydrous)+25%
Temperature0°C → RT+15%
NucleophilePiperidine+30%

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Acid-resistant gloves, goggles, and lab coats to prevent contact with skin/eyes.
  • Ventilation : Use fume hoods to avoid inhaling corrosive vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and absorb with inert material .

How does introducing a sulfonamide group via this reagent affect drug candidate pharmacokinetics?

Advanced
The sulfonamide group:

  • Enhances solubility : Via hydrogen bonding with biological membranes.
  • Modulates metabolism : Fluorine reduces CYP450-mediated oxidation, extending half-life.

In a case study, a sulfonamide derivative showed 2.5× higher bioavailability than its non-sulfonylated analog . However, fluorine’s lipophilicity may increase plasma protein binding, requiring balancing via structural modifications.

What strategies prevent hydrolysis during aqueous-phase reactions?

Q. Advanced

  • Lyophilization : Pre-dry reagents and solvents.
  • Protic solvent alternatives : Use DMF or THF instead of MeOH/H₂O.
  • Additives : Scavengers like molecular sieves or SOCl₂ absorb residual water .

How does this compound compare structurally to related sulfonyl chlorides in reactivity?

Advanced
A comparative analysis of analogs highlights key differences:

CompoundReactivity (vs. Aniline)Stability in H₂O
4-Fluoro-pyridine-3-sulfonyl ClHigh (t₁/₂ = 2 h)Moderate
Pyridine-3-sulfonyl chlorideModerate (t₁/₂ = 4 h)Low
3-Fluorobenzenesulfonyl chlorideVery high (t₁/₂ = 1 h)Low

The pyridine ring’s electron-deficient nature and fluorine’s inductive effects synergize for optimal reactivity .

What are its emerging applications in materials science?

Q. Basic

  • Polymer crosslinking : Sulfonyl groups form stable sulfonamide bridges in epoxy resins.
  • Surface functionalization : Reacts with hydroxylated nanoparticles (e.g., SiO₂) to create sulfonic acid-modified surfaces for catalysis .

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